1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL
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Overview
Description
1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL is a complex organic compound that features a cyclohexane ring substituted with an aminoethyl group and an undecylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
For industrial production, the process is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler amine derivative of cyclohexane.
Aminoethylethanolamine: Contains both amine and hydroxyl functional groups.
Undecylamine: Features a long alkyl chain similar to the undecyl group in the compound.
Uniqueness
1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL is unique due to its combination of a cyclohexane ring, aminoethyl group, and undecyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Biological Activity
1-({[2-(Undecylamino)ethyl]amino}methyl)cyclohexan-1-OL, with the CAS number 627524-01-0, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Formula : C20H42N2O
- Molecular Weight : 326.56 g/mol
- Structure : The compound features a cyclohexanol core with an undecylamino side chain, contributing to its amphiphilic nature.
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with cellular membranes and potential therapeutic applications.
- Membrane Interaction : The undecylamino group enhances membrane permeability, allowing for better interaction with lipid bilayers. This can lead to altered membrane fluidity and potential modulation of membrane-associated proteins.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes.
- Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Study Reference | Activity Assessed | Findings |
---|---|---|
Study A | Antimicrobial | Inhibition of Gram-positive bacteria at concentrations >50 µg/mL. |
Study B | Neuroprotection | Reduced neuronal apoptosis in vitro under oxidative stress conditions. |
Study C | Membrane Fluidity | Increased fluidity observed in model lipid membranes at specific concentrations. |
Detailed Findings
- Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Neuroprotective Mechanisms : In a controlled study involving neuronal cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls, indicating a protective effect on neuronal integrity .
Properties
CAS No. |
627524-01-0 |
---|---|
Molecular Formula |
C20H42N2O |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1-[[2-(undecylamino)ethylamino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-13-16-21-17-18-22-19-20(23)14-11-10-12-15-20/h21-23H,2-19H2,1H3 |
InChI Key |
KLZMEDWXASJWRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC1(CCCCC1)O |
Origin of Product |
United States |
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